VBIT-4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

VBIT-4 est un inhibiteur de l'oligomérisation du canal anionique dépendant du voltage 1 (VDAC1). Son affinité de liaison (Kd) est d'environ 17 μM. VDAC1 est une protéine de la membrane mitochondriale externe qui joue un rôle crucial dans la survie cellulaire et la signalisation de la mort cellulaire, y compris l'apoptose . This compound a suscité l'intérêt en raison de ses applications thérapeutiques potentielles.

Méthodes De Préparation

Les voies de synthèse de VBIT-4 ne sont pas largement documentées, mais il peut être obtenu par synthèse chimique. Malheureusement, les conditions de réaction spécifiques restent non divulguées. Pour la production industrielle, des processus d'optimisation et de mise à l'échelle seraient nécessaires.

Analyse Des Réactions Chimiques

VBIT-4 subit probablement diverses réactions, bien que les détails précis soient rares. Voici quelques réactions potentielles :

Oxydation : this compound peut participer à des processus redox.

Substitution : Il pourrait réagir avec des nucléophiles ou des électrophiles.

Réactifs courants : Bien que cela ne soit pas confirmé, des réactifs comme les oxydants, les agents réducteurs et les acides de Lewis pourraient être impliqués.

Produits principaux : Ceux-ci pourraient inclure des complexes VDAC1 modifiés ou des dérivés.

4. Applications de la recherche scientifique

La polyvalence de this compound s'étend à travers les disciplines scientifiques :

Maladies neurodégénératives : Il montre une promesse dans le traitement de maladies comme la maladie d'Alzheimer en atténuant le dysfonctionnement mitochondrial et la pathologie cérébrale.

Troubles cardiovasculaires : Les effets protecteurs de this compound sur la fonction mitochondriale le rendent pertinent pour la santé cardiaque.

Recherche chimique : Les chercheurs explorent son impact sur l'énergie cellulaire et le métabolisme.

Études biologiques : L'influence de this compound sur les niveaux de VDAC1 dans les neurones mérite d'être étudiée.

5. Mécanisme d'action

Le mécanisme exact reste spéculatif, mais this compound module probablement l'oligomérisation de VDAC1. En empêchant une agrégation excessive de VDAC1, il peut maintenir l'intégrité mitochondriale, réduire l'apoptose et restaurer l'homéostasie cellulaire.

Applications De Recherche Scientifique

VBIT-4’s versatility extends across scientific disciplines:

Neurodegenerative Diseases: It shows promise in treating conditions like Alzheimer’s disease by mitigating mitochondrial dysfunction and brain pathology.

Cardiovascular Disorders: this compound’s protective effects on mitochondrial function make it relevant for heart health.

Chemical Research: Researchers explore its impact on cellular energy and metabolism.

Biological Studies: this compound’s influence on VDAC1 levels in neurons warrants investigation.

Mécanisme D'action

The exact mechanism remains speculative, but VBIT-4 likely modulates VDAC1 oligomerization. By preventing excessive VDAC1 aggregation, it may maintain mitochondrial integrity, reduce apoptosis, and restore cellular homeostasis.

Comparaison Avec Des Composés Similaires

Bien que l'unicité de VBIT-4 soit notable, d'autres inhibiteurs de VDAC1 existent. Des recherches supplémentaires pourraient éclairer les distinctions et les synergies entre ces composés.

Activité Biologique

VBIT-4 is a small molecule designed to target the voltage-dependent anion channel 1 (VDAC1), a crucial protein in mitochondrial function and apoptosis regulation. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various diseases, and relevant research findings.

This compound functions primarily by inhibiting the oligomerization of VDAC1, which is a process that leads to mitochondrial dysfunction and apoptosis. By preventing this oligomerization, this compound maintains mitochondrial integrity and cellular viability. The compound has demonstrated effectiveness in various experimental models, particularly in conditions characterized by increased apoptosis and mitochondrial dysfunction.

Efficacy in Disease Models

This compound has been tested across multiple disease models, showcasing its potential therapeutic benefits. Below is a summary of key findings from recent studies:

Alzheimer's Disease

In a study using a 5 × FAD mouse model of Alzheimer's, this compound treatment resulted in significant neuroprotection. The compound inhibited Aβ-induced overexpression of VDAC1 and p53, leading to reduced neuronal apoptosis. Behavioral assessments indicated that this compound preserved cognitive function, demonstrating its potential as a therapeutic agent for AD .

Systemic Lupus Erythematosus

Research on lupus models revealed that this compound effectively prevented the oligomerization of VDAC1, which is linked to increased inflammatory responses. The treatment not only reduced the severity of lupus symptoms but also modulated immune responses by shifting pro-inflammatory cells to a neuroprotective phenotype .

Comparative Analysis with Other Compounds

This compound has been compared with other compounds targeting VDAC1, such as AKOS-022. In various assays measuring apoptosis inhibition, this compound consistently showed superior potency with IC50 values ranging from 1.8 to 2.9 μM across different cell types .

Propriétés

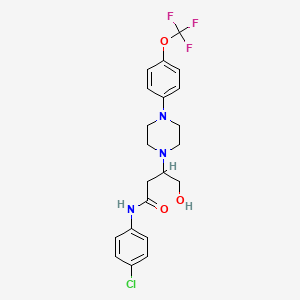

IUPAC Name |

N-(4-chlorophenyl)-4-hydroxy-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClF3N3O3/c22-15-1-3-16(4-2-15)26-20(30)13-18(14-29)28-11-9-27(10-12-28)17-5-7-19(8-6-17)31-21(23,24)25/h1-8,18,29H,9-14H2,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSQXVAEFPWMEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)OC(F)(F)F)C(CC(=O)NC3=CC=C(C=C3)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClF3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086257-77-2 |

Source

|

| Record name | N-(4-chlorophenyl)-4-hydroxy-3-(4-(4-(trifluoromethoxy)phenyl)piperazin-1-yl)butanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.